

# Spectroscopic Profile of 3-Methylmorpholine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

Cat. No.: B1320890

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Methylmorpholine hydrochloride** ( $C_5H_{12}ClNO$ ), a key intermediate in pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Data Presentation

The following tables summarize the key spectroscopic data for 3-Methylmorpholine. It is important to note that while comprehensive, publicly available data for the hydrochloride salt is limited, the provided information is based on data for the free base, 3-methylmorpholine, and typical spectroscopic characteristics of similar amine hydrochlorides. The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the adjacent  $^1H$  and  $^{13}C$  NMR signals.

Table 1:  $^1H$  NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.2-1.4	Doublet	3H	-CH <sub>3</sub>
~2.8-3.2	Multiplet	2H	-CH <sub>2</sub> -N-
~3.4-3.8	Multiplet	3H	-CH-N- and -CH <sub>2</sub> -O-
~4.0-4.2	Multiplet	2H	-CH <sub>2</sub> -O-
~9.5-11.5	Broad Singlet	1H	N <sup>+</sup> -H

Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub>. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~18-22	-CH <sub>3</sub>
~45-50	-CH <sub>2</sub> -N-
~55-60	-CH-N-
~65-70	-CH <sub>2</sub> -O-
~70-75	-CH <sub>2</sub> -O-

Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub>. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950-2800	Strong	C-H stretch (alkyl)
2700-2250	Broad, Strong	N <sup>+</sup> -H stretch (amine salt)
1470-1440	Medium	C-H bend (CH <sub>2</sub> )
1380-1370	Medium	C-H bend (CH <sub>3</sub> )
1150-1050	Strong	C-O-C stretch (ether)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
101	Moderate	[M-HCl] <sup>+</sup> (molecular ion of the free base)
100	High	[M-HCl-H] <sup>+</sup>
86	Moderate	[M-HCl-CH <sub>3</sub> ] <sup>+</sup>
57	High	[C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup>
44	Moderate	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

Ionization method: Electron Ionization (EI). The fragmentation pattern of the hydrochloride salt will primarily reflect the fragmentation of the free base after the loss of HCl.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Methylmorpholine hydrochloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O, or Dimethyl Sulfoxide-d<sub>6</sub> - DMSO-d<sub>6</sub>) in a 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR, is used.
- $^1\text{H}$  NMR Acquisition:
  - The sample is placed in the spectrometer's magnet.
  - The magnetic field is shimmed to achieve homogeneity.
  - A standard one-pulse sequence is used to acquire the  $^1\text{H}$  NMR spectrum.
  - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS, though less common in polar solvents).
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired.
  - A larger number of scans is typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - Key parameters include a 30-45° pulse angle, a wider spectral width than for  $^1\text{H}$  NMR, and a relaxation delay of 2-10 seconds.
  - The spectrum is referenced to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation: As a solid, **3-Methylmorpholine hydrochloride** can be prepared for analysis using one of the following methods:
  - KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
  - The prepared sample is placed in the spectrometer's sample compartment.
  - The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

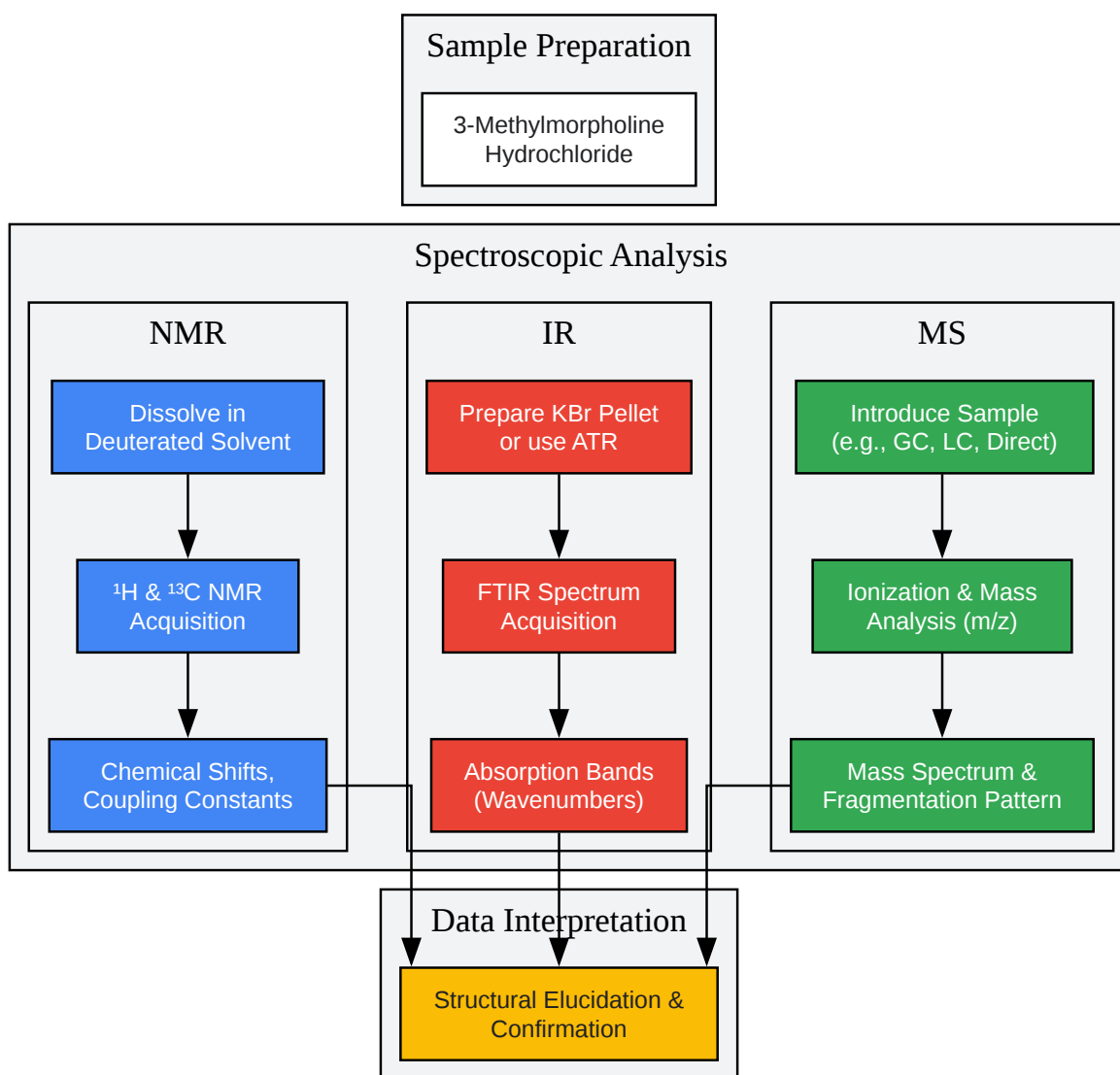
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile upon heating (the free base is volatile). For the hydrochloride salt, a direct infusion or liquid chromatography (LC-MS) approach with electrospray ionization (ESI) is also common.
- Ionization:
  - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method is useful for determining the fragmentation pattern.
  - Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often yields the protonated molecular ion of the free base.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methylmorpholine hydrochloride**.



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General workflow for spectroscopic analysis.

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